exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane
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Overview
Description
BENZYL (1R,4S,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE: is a bicyclic compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a unique structure that includes a hydroxyl group and a carboxylate group, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of organocatalysis and hydrogen bond catalysis are common in industrial settings to achieve enantioselective synthesis of the desired product .
Chemical Reactions Analysis
Types of Reactions
BENZYL (1R,4S,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Scientific Research Applications
BENZYL (1R,4S,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of BENZYL (1R,4S,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions, enhancing its catalytic properties .
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.
Bicyclo[2.1.1]hexane: A related bicyclic structure with distinct chemical properties and applications.
Uniqueness
BENZYL (1R,4S,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE is unique due to its specific stereochemistry and functional groups, which confer unique reactivity and selectivity in chemical reactions. Its ability to undergo a wide range of transformations makes it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13-/m1/s1 |
InChI Key |
RSMKUMJCVWVRAZ-FRRDWIJNSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1N(C2)C(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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